N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-8-4-5-10-20(17)25-21(29)15-28-14-19(11-12-22(28)30)24-26-23(27-31-24)18-9-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHBTQJENBNGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally, the acetamide linkage is introduced. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide features a complex structure comprising an oxadiazole ring and a dihydropyridine moiety. The molecular formula is with a molecular weight of 363.5 g/mol. This structural composition is significant for its biological activity and interaction with various biological targets.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole derivatives. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
A study by Kucukoglu et al. demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 and HCT116. The presence of electron-withdrawing groups at specific positions on the aromatic rings was found to enhance biological activity significantly .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | |
| Compound B | HCT116 | 0.19 | |
| N-(2-Ethylphenyl)-... | Various | TBD | TBD |
Antimicrobial Activity
In addition to anticancer properties, compounds similar to N-(2-ethylphenyl)-... have been evaluated for antimicrobial activity. Research indicates that modifications in the structure can lead to varying degrees of antibacterial efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The incorporation of specific functional groups has been shown to increase the potency of these compounds against bacterial strains .
Case Study 1: Evaluation Against Cancer Cell Lines
In a systematic evaluation of several oxadiazole derivatives, researchers synthesized and tested N-(2-ethylphenyl)-... against a panel of cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Screening
A separate study focused on the antimicrobial properties of structurally similar compounds revealed that modifications led to enhanced activity against Gram-positive bacteria. The research involved screening various derivatives against common pathogens and assessing their minimum inhibitory concentrations (MICs), providing insights into structure-activity relationships .
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
The compound shares similarities with derivatives reported in Pharmacopeial Forum (2017), such as compounds m , n , and o , which also contain acetamide and heterocyclic motifs. Key differences include:
- Core Heterocycles: The target molecule features a 1,2,4-oxadiazole ring, whereas analogs m, n, and o incorporate a 2-oxotetrahydropyrimidin-1(2H)-yl group. The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to the more flexible tetrahydropyrimidinone ring .
- Substituents: The 2-ethylphenyl group in the target contrasts with the 2,6-dimethylphenoxy substituents in analogs m–o.
- Stereochemistry : Analogs m–o exhibit defined stereochemistry (e.g., 2S,4S,5S in m ), while stereochemical data for the target compound are unspecified. This could influence target selectivity and pharmacokinetic profiles .
Implications for Physicochemical and Pharmacological Properties
- Hydrogen Bonding : The absence of a hydroxy group (present in m–o at the 4-position) may reduce polar interactions with biological targets but improve metabolic stability by minimizing Phase II glucuronidation .
- Synthetic Accessibility: The oxadiazole ring in the target compound requires cyclization under harsh conditions (e.g., nitrile oxide dipolar cycloaddition), whereas analogs m–o with tetrahydropyrimidinone moieties might involve simpler urea-forming reactions.
Data Tables
Table 1. Structural Comparison with Analogs
Research Findings and Limitations
The oxadiazole’s rigidity may favor binding to flat hydrophobic pockets (e.g., ATP-binding sites), whereas the dihydropyridinone’s conjugated system could enable redox activity. However, the lack of hydroxy groups might reduce solubility, necessitating formulation adjustments. Comparative studies with m–o could clarify trade-offs between metabolic stability and target engagement .
Biological Activity
N-(2-ethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. The structure incorporates a 1,2,4-oxadiazole moiety and a dihydropyridine component, both of which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature.
1. Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have shown cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound demonstrated an IC50 value comparable to established anticancer agents. For example, a related oxadiazole derivative exhibited an IC50 of approximately 92.4 µM against multiple cancer cell lines including HeLa and CaCo-2 .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies on related oxadiazole derivatives suggest:
- Antibacterial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains, indicating that this compound may exhibit similar properties .
3. Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. These compounds can inhibit cyclooxygenases (COX) and other inflammatory mediators:
- Mechanism of Action : By modulating COX enzymes, these compounds may reduce inflammation and associated pain .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of 1,2,4-oxadiazole derivatives in vitro. The results showed that one derivative had an IC50 value of 1.8 µM against MCF-7 breast cancer cells. This suggests that modifications to the oxadiazole ring can significantly enhance cytotoxicity .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis and evaluation of antimicrobial activities of various oxadiazole derivatives. The results indicated that some compounds were effective against Staphylococcus aureus and Enterococcus faecalis, showcasing the broad-spectrum antimicrobial potential of these derivatives .
Summary of Findings
Q & A
Q. How should researchers address discrepancies in computational vs. experimental binding affinities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
